molecular formula C27H31NO11 B1670906 阿霉素醇 CAS No. 54193-28-1

阿霉素醇

货号 B1670906
CAS 编号: 54193-28-1
分子量: 545.5 g/mol
InChI 键: NKZRZOVSJNSBFR-FEMMEMONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adriamycinol, also known as Doxorubicin, is an antineoplastic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius . It is widely used in the treatment of various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .


Synthesis Analysis

Adriamycin is generated by C-14 hydroxylation of its immediate precursor, daunorubicin . It consists of an aglycone (adriamycinone), a tetracyclic ring with adjacent quinone–hydroquinone groups in rings C-B, coupled with an amino sugar (daunosamine) .


Chemical Reactions Analysis

Adriamycin is converted to an active metabolite, adriamycinol, through a two-electron reduction of the side chain C-13 carbonyl moiety by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase .


Physical And Chemical Properties Analysis

Adriamycin is an orange-red compound, soluble in water and aqueous alcohols, moderately soluble in anhydrous methanol, and insoluble in nonpolar organic solvents .

科学研究应用

抗癌疗效及机制

  • 肿瘤学应用:自 20 世纪 60 年代末以来,多柔比星已被用于肿瘤学,对包括乳腺癌、食道癌、骨肉瘤和淋巴瘤在内的多种癌症显示出有效性。其抗肿瘤活性归因于多种机制,例如嵌入 DNA、抑制拓扑异构酶 II 和产生自由基 (Singal & Iliskovic, 1998).
  • 肝癌中的代谢:一项针对肝硬化肝癌患者多柔比星及其主要代谢物阿霉素醇代谢的研究表明,虽然母体药物的血浆分布没有明显改变,但阿霉素醇的峰值延迟且半衰期延长。这提示代谢物的形成和消除受损,表明需要进一步研究其在肝肿瘤患者中的处理情况 (Chan et al., 1980).

与其他化合物的相互作用

  • 联合疗法:对阿霉素与其他药物联合使用的研究探索了其增强治疗效果和减轻副作用的潜力。例如,发现人参皂苷 Rg3 可以通过改善内皮功能来改善阿霉素诱导的心脏毒性,表明其对阿霉素常见的副作用具有保护作用 (Wang et al., 2015).
  • 前药开发:一种由卡他辛 B 激活的多柔比星新前药旨在更有效地递送药物,同时降低其毒性。这种方法在治疗胃癌腹膜癌变方面显示出前景,突出了不断努力改善阿霉素的治疗窗口 (Shao et al., 2012).

分子机制和耐药性

  • 心脏毒性和保护机制:多柔比星临床应用的主要限制是其心脏毒性。研究已经探索了这种作用背后的机制和潜在的保护措施。例如,卡维地洛已被研究其对阿霉素诱导的左心室功能障碍的保护作用,表明减轻心脏毒性的治疗途径 (El-Shitany et al., 2012).
  • 耐药机制:在癌症治疗中对阿霉素产生耐药性是一个重大的挑战。克服耐药性的研究已导致一些发现,例如通过豆丹宁逆转乳腺癌细胞对阿霉素的耐药性,突出了理解和靶向特定分子途径以增强治疗效果的重要性 (Kai et al., 2018).

安全和危害

Adriamycin may cause serious side effects. Some side effects may occur during the injection. Tell your caregiver right away if you feel dizzy, nauseated, light-headed, sweaty, or have a headache, chest tightness, back pain, trouble breathing, or swelling in your face . Adriamycin may cause your urine to turn a reddish-orange color. This side effect is usually not harmful .

未来方向

The ongoing study of pharmacokinetics, pharmacodynamics, and drug interactions in elderly persons is critical for the development of safe and effective therapies and for the prevention of drug toxicities and adverse drug reactions .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920620
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicinol

CAS RN

54193-28-1
Record name Doxorubicinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54193-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXORUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxorubicinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycinol
Reactant of Route 2
Adriamycinol
Reactant of Route 3
Adriamycinol
Reactant of Route 4
Adriamycinol
Reactant of Route 5
Adriamycinol
Reactant of Route 6
Adriamycinol

Citations

For This Compound
1,130
Citations
RF Greene, JM Collins, JF Jenkins, JL Speyer… - Cancer research, 1983 - AACR
… The relative drug exposure of adriamycinol to Adriamycin was approximately … adriamycinol. A constant 20 to 25% of the total plasma concentrations of both Adriamycin and adriamycinol …
Number of citations: 345 aacrjournals.org
F Leca, D Marcfflset-Leca, A Noble… - European journal of drug …, 1991 - Springer
… adriamycinol of the order of 100 peg/mI. In theory, however, with a terminal half-life of 30 h, the plasma levels of adriamycin and adriamycinol … of adriamycin and adriamycinol, with the …
Number of citations: 20 link.springer.com
J Cummings, JFB Stuart, KC Calman - Journal of Chromatography B …, 1984 - Elsevier
… for the measurement of adriamycin, adriamycinol and their 7-… and 1 ng/ml for adriamycinol and the 7-deoxyaglycones with … ml for adriamycinol; 109.8 and 5.8 ng/ml for the adriamycinol 7-…
Number of citations: 117 www.sciencedirect.com
M Del Tacca, R Danesi, M Ducci, C Bernardini… - Pharmacological …, 1985 - Elsevier
The pharmacokinetics of adriamycin (ADR) and its 13-hydroxylated-metabolite adriamycinol (ADR-ol) was investigated during treatment with ADR in rats at a dose of 2 mg/kg iv, once a …
Number of citations: 62 www.sciencedirect.com
T Terasaki, T Iga, Y Sugiyama, Y Sawada… - Journal of …, 1984 - jstage.jst.go.jp
The tissue distribution mechanism of adriamycin (ADR), its relatives, daunomycin (DNR), adriam cinol (ADR-01), daunorubicinol (DNR-01) and actinomycin D (ACT-D) has been studie …
Number of citations: 43 www.jstage.jst.go.jp
NR Bachur - Cancer Chemotherapy Reports, 1975 - books.google.com
… Enzymatic keto reduction to the pharmacologically active product adriamycinol is the major step in biotransformation and occurs in the cellular cytoplasm of most cells. At the microsomal …
Number of citations: 149 books.google.com
S Eksborg - Journal of Chromatography A, 1978 - Elsevier
Adriamycin and daunorubicin and their metabolites adriamycinol and daunorubicinol were separated by reversed-phase liquid chromatography using LiChrosorb RP-2, RP-8 and RP-…
Number of citations: 68 www.sciencedirect.com
J Cummings, S Merry, N Willmott - … Journal of Cancer and Clinical Oncology, 1986 - Elsevier
Disposition kinetics of Adriamycin (ADR), adriamycinol (AOL) and their 7-deoxyaglycones (ADR-DONE and AOL-DONE) have been studied in AKR mice bearing a sc growing ROS …
Number of citations: 44 www.sciencedirect.com
P Gil, R Favre, A Durand, A Iliadis, JP Cano… - Cancer chemotherapy …, 1983 - Springer
… Pharmacokinetic parameters for adriamycin and adriamycinol were calculated for each … The unmetabolized drug and its major metabolite adriamycinol (ADR-OH) were measured …
Number of citations: 55 link.springer.com
R Preiss, M Matthias, R Sohr, B Brockmann… - Journal of cancer …, 1987 - Springer
The pharmacokinetics of adriamycin, its metabolite adriamycinol, and antipyrine were studied in 17 patients with moderate tumor involvement of the liver and compared to that of 19 …
Number of citations: 25 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。